molecular formula C10H15N3O2 B13541043 1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13541043
M. Wt: 209.24 g/mol
InChI Key: ITDMUXIZEVDBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring.

Preparation Methods

The synthesis of 1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts under mild conditions. The industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This compound may also inhibit certain enzymes by binding to their active sites .

Comparison with Similar Compounds

1-Butyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-butyl-5-cyclopropyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-3-6-13-9(7-4-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

ITDMUXIZEVDBCU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

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